An In-depth Technical Guide to the Chemical Properties of Benzophenone-2
An In-depth Technical Guide to the Chemical Properties of Benzophenone-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzophenone-2 (BP-2), systematically known as 2,2',4,4'-Tetrahydroxybenzophenone, is a substituted benzophenone (B1666685) that functions primarily as a broad-spectrum ultraviolet (UV) light absorber. Its ability to absorb and dissipate UVA and UVB radiation makes it a common ingredient in sunscreens, personal care products, and as a stabilizer in plastics and coatings to prevent photodegradation.[1][2] However, its potential as an endocrine-disrupting chemical has garnered significant scientific attention, making a thorough understanding of its chemical properties crucial for researchers in toxicology, pharmacology, and materials science. This guide provides a comprehensive overview of the chemical properties of Benzophenone-2, detailed experimental protocols for their determination, and a visualization of its known biological signaling pathways.
Core Chemical Properties
Benzophenone-2 is a pale greenish-yellow crystalline powder.[2] Its core chemical structure consists of a diphenylmethanone backbone with hydroxyl groups substituted at the 2, 2', 4, and 4' positions. These hydroxyl groups are key to its UV-absorbing properties and its chemical reactivity.
Quantitative Data Summary
The key quantitative chemical and physical properties of Benzophenone-2 are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 2,2',4,4'-Tetrahydroxybenzophenone | [3][4] |
| Synonyms | Bis(2,4-dihydroxyphenyl)methanone, UV-0, BP-2 | [5] |
| CAS Number | 131-55-5 | [6][7] |
| Chemical Formula | C₁₃H₁₀O₅ | [3][4] |
| Molecular Weight | 246.22 g/mol | [3] |
| Melting Point | 198-200 °C | [6][7] |
| Boiling Point | 531.23 °C (estimated) | [1] |
| Density | 1.21 g/cm³ at 25 °C | [8] |
| Solubility | ||
| In water: Slightly soluble (<1 g/100 mL at 30 °C) | [9][10] | |
| In organic solvents: Very soluble in acetone, diethyl ether, and ethanol. | [10] | |
| UV Absorption Range | 320-400 nm | [7] |
Spectral Properties
The spectral data of a compound are fundamental for its identification and characterization.
UV-Visible (UV-Vis) Spectroscopy
Benzophenone-2 is a potent UV absorber, a property that is central to its industrial applications. Its UV-Vis spectrum is characterized by strong absorption in the UVA and UVB regions. The extended conjugation of the benzophenone core, enhanced by the auxochromic hydroxyl groups, is responsible for this property. A typical UV-Vis transmission spectrum shows a sharp cutoff in the UV region, indicating efficient absorption of UV radiation.[11]
Infrared (IR) Spectroscopy
The IR spectrum of Benzophenone-2 provides key information about its functional groups. Characteristic absorption bands include:
-
A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the phenolic hydroxyl groups.
-
A strong, sharp peak around 1630-1655 cm⁻¹ attributed to the C=O (carbonyl) stretching vibration.
-
Peaks in the 1450-1600 cm⁻¹ range due to C=C stretching vibrations within the aromatic rings.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of Benzophenone-2.
-
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, with their chemical shifts influenced by the positions of the hydroxyl groups. The hydroxyl protons themselves would appear as broad singlets.[3][13]
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (typically in the 190-200 ppm region) and the aromatic carbons. The chemical shifts of the aromatic carbons are significantly affected by the hydroxyl substituents.[4][14]
Experimental Protocols
Detailed methodologies for determining the key chemical properties of Benzophenone-2 are provided below.
Melting Point Determination
Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of dry, finely powdered Benzophenone-2 is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used, which consists of a heated block or oil bath with a controlled heating rate and a means of observing the sample.
-
Measurement: The capillary tube is placed in the apparatus, and the temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded as the melting point range.
Solubility Determination
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.
Methodology (Shake-Flask Method):
-
Preparation: An excess amount of Benzophenone-2 is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.
-
Analysis: The concentration of Benzophenone-2 in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
UV-Visible Spectroscopy for Absorption Spectrum Analysis
Principle: UV-Vis spectroscopy measures the absorption of UV and visible light by a substance. The Beer-Lambert law relates the absorbance to the concentration of the analyte, the path length of the light, and the molar absorptivity.
Methodology:
-
Sample Preparation: A dilute solution of Benzophenone-2 is prepared in a suitable UV-transparent solvent (e.g., ethanol). The concentration should be chosen to give an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0).
-
Instrumentation: A calibrated dual-beam UV-Visible spectrophotometer is used.
-
Measurement: A baseline spectrum is recorded using a cuvette filled with the pure solvent. The absorption spectrum of the Benzophenone-2 solution is then recorded over a specific wavelength range (e.g., 200-450 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert equation (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette, and c is the molar concentration of the solution.
Biological Signaling Pathways
Benzophenone-2 is recognized as an endocrine disruptor due to its interaction with hormonal signaling pathways. The two primary mechanisms of concern are its estrogenic activity and its interference with thyroid hormone synthesis.
Estrogenic Signaling Pathway
Benzophenone-2 exhibits estrogenic activity by binding to estrogen receptors (ERα and ERβ), mimicking the effects of the natural hormone estradiol.[15][16][17][18][19] This can lead to the activation of estrogen-responsive genes and subsequent physiological effects.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. rsc.org [rsc.org]
- 3. 2,2',4,4'-Tetrahydroxybenzophenone(131-55-5) 1H NMR spectrum [chemicalbook.com]
- 4. 2,2',4,4'-Tetrahydroxybenzophenone(131-55-5) 13C NMR [m.chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 2,2′,4,4′-四羟基二苯甲酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. China 2,2\',4,4\'-Tetrahydroxybenzophenone CAS 131-55-5 [qinmuchem.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. 2,2',4,4'-Tetrahydroxybenzophenone, 98+% | Fisher Scientific [fishersci.ca]
- 10. 2,2',4,4'-Tetrahydroxybenzophenone | C13H10O5 | CID 8571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. Cshifts [sites.science.oregonstate.edu]
- 15. In utero exposure to benzophenone-2 causes hypospadias through an estrogen receptor dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Estrogen receptor/androgen receptor transcriptional activation of benzophenone derivatives and integrated approaches to testing and assessment (IATA) for estrogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of estradiol, benzophenone-2 and benzophenone-3 on the expression pattern of the estrogen receptors (ER) alpha and beta, the estrogen receptor-related receptor 1 (ERR1) and the aryl hydrocarbon receptor (AhR) in adult ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A dose-response study on the estrogenic activity of benzophenone-2 on various endpoints in the serum, pituitary and uterus of female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
